Physicochemical properties of Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate
Physicochemical properties of Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine ring is a privileged scaffold known for its ability to fine-tune pharmacokinetic properties, and understanding the specific characteristics of this compound is critical for its potential applications.[1][2] This document outlines the molecular structure, details robust experimental protocols for determining key parameters such as solubility, pKa, and lipophilicity, and presents predicted values based on structurally analogous compounds. The methodologies are designed to be self-validating, reflecting best practices in pharmaceutical research and development.
Introduction and Molecular Structure
Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate is a complex organic molecule featuring three key functional domains: an ethyl benzoate moiety, a p-substituted aromatic ring, and a stereospecific cis-3,5-dimethylpiperazine heterocycle. The strategic combination of these groups suggests a molecule designed to balance lipophilicity and aqueous solubility, while the chiral centers on the piperazine ring are crucial for specific interactions with biological targets. The piperazine scaffold is widely employed in drug design to enhance aqueous solubility, modulate basicity, and improve ADME profiles.[2]
The structural integrity and purity of such a compound are the foundation of any further investigation. Therefore, initial characterization relies on a combination of chromatographic and spectroscopic techniques.
Table 1: Core Compound Identifiers
| Property | Value |
| IUPAC Name | Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| CAS Number | Not explicitly found in public databases; requires registration. |
| Chemical Structure |
|
Chromatographic and Spectroscopic Characterization
Before determining physicochemical properties, establishing the identity and purity of the analyte is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is ideal for resolving the compound from potential impurities. The basicity of the piperazine nitrogens necessitates a buffered mobile phase or the addition of an acid modifier to ensure sharp, symmetrical peak shapes.
Exemplary HPLC Protocol:
-
System: Alliance HPLC System or equivalent with UV/Vis or DAD detector.
-
Column: A C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a robust starting point due to its versatility with aromatic compounds.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A scouting gradient from 10% to 95% B over 15 minutes is effective for initial analysis, followed by optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the benzoate chromophore exhibits strong absorbance.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.
Causality: The C18 column retains the molecule via hydrophobic interactions with the aromatic ring and alkyl groups.[3] Formic acid protonates the basic piperazine nitrogens, preventing peak tailing that occurs when the analyte interacts with residual silanols on the silica support in its uncharged state.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
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Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will readily protonate one of the piperazine nitrogens. The expected primary ion will be the [M+H]⁺ species at m/z 263.17.
-
¹H NMR Spectroscopy: Key expected signals include: a triplet and quartet for the ethyl group, aromatic protons on the benzoate ring (two doublets), and distinct signals for the methyl and methylene protons on the piperazine ring, with coupling patterns confirming the cis stereochemistry.
-
¹³C NMR Spectroscopy: Signals will confirm the presence of the ester carbonyl (~166 ppm), aromatic carbons, and the unique carbons of the piperazine ring and ethyl ester.
Key Physicochemical Properties and Experimental Determination
The following sections detail the importance of core physicochemical properties in drug development and provide robust protocols for their experimental determination.
Melting Point
The melting point is a critical indicator of purity and identity. For crystalline solids, a sharp melting range suggests high purity. Based on the analogue Ethyl 4-(1-piperazinyl)benzoate (m.p. 100-104 °C), the addition of two methyl groups is expected to slightly alter the crystal lattice energy and thus the melting point.[4]
Experimental Protocol (Capillary Method):
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.
-
Repeat with a fresh sample, heating slowly (1-2 °C/min) when approaching the approximate range to determine the precise melting point.
-
The valid range is from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Acidity and Basicity (pKa)
The pKa values are arguably the most critical physicochemical parameter for a molecule with ionizable groups. They dictate the charge state of the molecule at any given pH, which directly influences solubility, membrane permeability, and target binding. The subject molecule has two basic nitrogen atoms in the piperazine ring.
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N1 (Aryl-Substituted): The nitrogen attached to the benzene ring (N1) is expected to be significantly less basic due to the electron-withdrawing effect of the aromatic system, which delocalizes the nitrogen's lone pair of electrons. Its pKa is likely to be low (pKa₁ ≈ 2-4).
-
N4 (Alkyl-Substituted): The second nitrogen (N4) is a tertiary amine and is expected to be the primary center of basicity, with a pKa value typical for such amines (pKa₂ ≈ 7-9).
The workflow for determining these values via potentiometric titration is visualized below.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol (Potentiometric Titration):
-
Preparation: Accurately weigh ~20-50 mg of the compound and dissolve it in 50 mL of deionized water. A small amount of co-solvent like methanol may be required if solubility is low. Calibrate a pH meter using standard buffers.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) with gentle stirring. Add standardized hydrochloric acid (e.g., 0.1 M) in small, precise increments (e.g., 0.05 mL) using a burette.
-
Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Analysis: Plot pH versus the volume of HCl. The curve will show two inflection points corresponding to the two equivalence points of the diprotic base. The pKa values are determined from the pH at the half-equivalence points (i.e., the pH after adding 0.5 and 1.5 equivalents of acid).
Aqueous Solubility
Solubility is a key determinant of a drug's absorption and bioavailability. For an ionizable compound like this, solubility is highly pH-dependent. It is expected to have low solubility at high pH (above pKa₂) where it is in its neutral form, and significantly higher solubility at low pH where one or both nitrogens are protonated and form soluble salts. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[5]
Caption: Workflow for thermodynamic solubility determination (Shake-Flask).
Detailed Protocol (Shake-Flask Method): [5][6]
-
Preparation: Add an excess amount of the solid compound (enough so that solid remains visible at the end) to vials containing buffers of defined pH (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 °C to simulate physiological conditions) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand. To separate the saturated solution from the excess solid, centrifuge the samples and then filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm). This step is critical to avoid artificially high results from suspended microparticles.[6]
-
Quantification: Accurately dilute the filtered supernatant with the HPLC mobile phase. Quantify the concentration of the dissolved compound using the validated HPLC-UV method described in Section 2.1 against a calibration curve prepared with known concentrations of the compound.
Summary of Physicochemical Properties
The table below summarizes the expected and determined physicochemical properties of Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate. This data is essential for building predictive models for its behavior in biological systems.
Table 2: Summary of Physicochemical Data
| Parameter | Predicted/Estimated Value | Experimental Protocol Summary | Importance in Drug Development |
| Melting Point | ~100-115 °C (based on analogue)[4] | Capillary Method | Purity, identity, crystal stability |
| pKa₁ (N-Aryl) | 2.0 - 4.0 | Potentiometric Titration | Governs ionization, solubility, and absorption in the stomach |
| pKa₂ (N-Alkyl) | 7.0 - 9.0 | Potentiometric Titration | Governs ionization at physiological pH, target interaction |
| Solubility (pH 7.4) | pH-dependent; likely low to moderate (10-100 µg/mL) | Shake-Flask with HPLC-UV Quantification | Bioavailability, dissolution rate, formulation design[7] |
| LogP (calc.) | 2.5 - 3.5 (estimated) | In silico prediction (e.g., using ALOGPS, Molinspiration) | Membrane permeability, ADME properties |
| LogD (pH 7.4) | 1.5 - 2.5 (estimated) | Calculated from LogP and pKa₂; or determined via Shake-Flask (octanol/buffer) | Effective lipophilicity at physiological pH |
| Appearance | White to off-white crystalline solid | Visual Inspection | Material handling and identification |
Conclusion
This guide establishes a foundational understanding of the key physicochemical properties of Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate. As a diprotic base, its behavior is dominated by the two pKa values of the piperazine ring, which in turn dictate its pH-dependent solubility. The provided experimental protocols offer a robust framework for the precise and accurate characterization of this molecule. The collective data—encompassing purity, identity, solubility, and basicity—are indispensable for advancing this compound through the drug discovery pipeline, from formulation development to the interpretation of its biological activity.
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